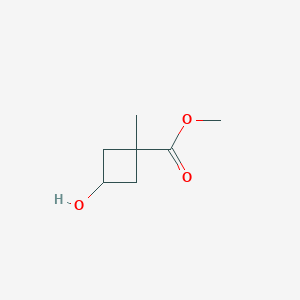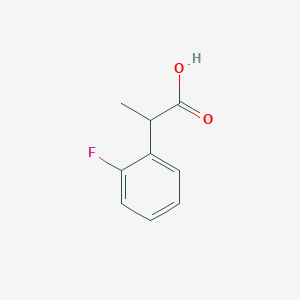
Acide 2-(2-fluorophényl)propanoïque
Vue d'ensemble
Description
2-(2-Fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.167. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L'acide 2-(2-fluorophényl)propanoïque peut être utilisé comme élément de base dans la synthèse organique . Sa structure unique lui permet de participer à diverses réactions chimiques, contribuant à la synthèse de molécules organiques complexes.
Développement de médicaments
La structure unique du composé permet des applications diverses dans le développement de médicaments. Son groupe fluorophényle pourrait potentiellement interagir avec des cibles biologiques de manière spécifique, ce qui en fait un composant précieux dans la conception de nouveaux médicaments.
Préparation d'esters de catéchol de phénylboronique
Il peut être utilisé comme réactif pour la préparation d'esters de catéchol de phénylboronique . Ces esters sont des récepteurs d'anions prometteurs pour les électrolytes polymères .
Synthèse diastéréosélective d'alcools allyliques trisubstitués
L'this compound peut être utilisé dans la synthèse diastéréosélective d'alcools allyliques trisubstitués . Ce processus implique une arylation catalysée au rhodium .
Réactions d'arylation de Suzuki-Miyaura sélectives en site
Ce composé peut participer à des réactions d'arylation de Suzuki-Miyaura sélectives en site . Il s'agit d'un type de réaction de couplage croisé utilisée pour synthétiser des biaryles, une structure importante dans les produits pharmaceutiques .
Réactions d'addition énantiosélectives catalysées au rhodium
L'this compound peut être utilisé dans des réactions d'addition énantiosélectives catalysées au rhodium . Ces réactions sont importantes dans la synthèse de molécules chirales .
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Fluorophenyl)propanoic acid Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Fluorophenyl)propanoic acid may also interact with various biological targets.
Mode of Action
The specific mode of action of 2-(2-Fluorophenyl)propanoic acid It’s known that similar compounds interact with their targets, leading to various biological activities . The exact interaction of 2-(2-Fluorophenyl)propanoic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by 2-(2-Fluorophenyl)propanoic acid Related compounds have been found to possess various biological activities, affecting a range of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2-Fluorophenyl)propanoic acid Similar compounds generally have moderately short initial half-lives of 2–5 hours . These properties can impact the bioavailability of 2-(2-Fluorophenyl)propanoic acid , influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of 2-(2-Fluorophenyl)propanoic acid Related compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and others . These effects are likely the result of the compound’s interaction with its targets.
Analyse Biochimique
Cellular Effects
It is possible that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFNLAUFNKNYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73041-90-4 | |
| Record name | 2-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545672.png)
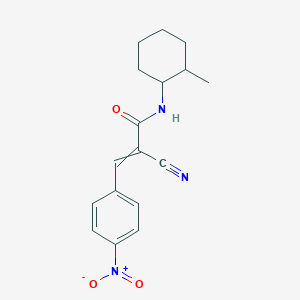

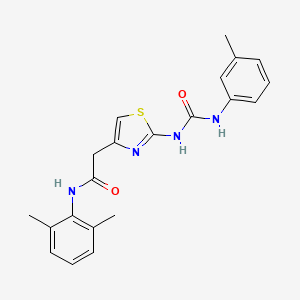
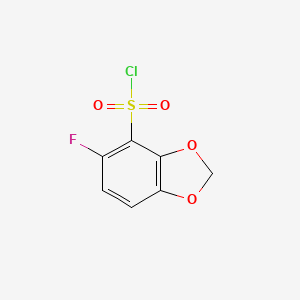
![N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2545682.png)
![1-[1-(4-chlorobenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2545683.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)
![7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2545685.png)

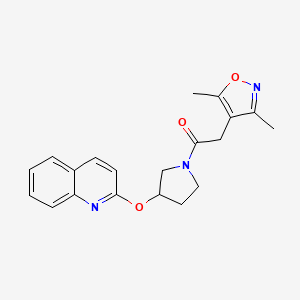
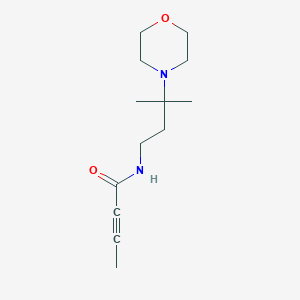
![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)
